Cas no 2229150-17-6 (2-(9H-fluoren-9-yl)ethanimidamide)

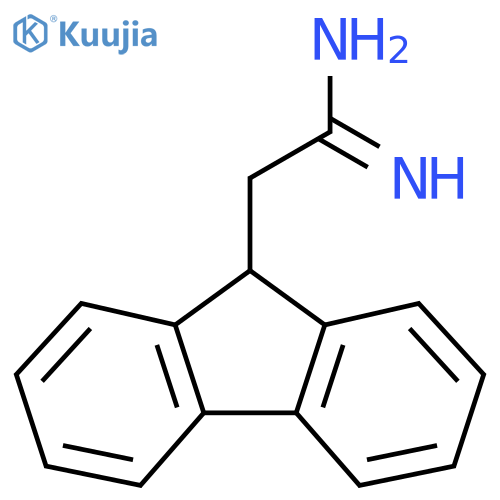

2229150-17-6 structure

商品名:2-(9H-fluoren-9-yl)ethanimidamide

2-(9H-fluoren-9-yl)ethanimidamide 化学的及び物理的性質

名前と識別子

-

- 2-(9H-fluoren-9-yl)ethanimidamide

- 2229150-17-6

- EN300-1809404

-

- インチ: 1S/C15H14N2/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H3,16,17)

- InChIKey: GKNCTNLBEWGCGQ-UHFFFAOYSA-N

- ほほえんだ: NC(CC1C2C=CC=CC=2C2C=CC=CC1=2)=N

計算された属性

- せいみつぶんしりょう: 222.115698455g/mol

- どういたいしつりょう: 222.115698455g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 49.9Ų

2-(9H-fluoren-9-yl)ethanimidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1809404-0.05g |

2-(9H-fluoren-9-yl)ethanimidamide |

2229150-17-6 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1809404-5.0g |

2-(9H-fluoren-9-yl)ethanimidamide |

2229150-17-6 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-1809404-0.1g |

2-(9H-fluoren-9-yl)ethanimidamide |

2229150-17-6 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1809404-0.25g |

2-(9H-fluoren-9-yl)ethanimidamide |

2229150-17-6 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1809404-1.0g |

2-(9H-fluoren-9-yl)ethanimidamide |

2229150-17-6 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1809404-5g |

2-(9H-fluoren-9-yl)ethanimidamide |

2229150-17-6 | 5g |

$2858.0 | 2023-09-19 | ||

| Enamine | EN300-1809404-1g |

2-(9H-fluoren-9-yl)ethanimidamide |

2229150-17-6 | 1g |

$986.0 | 2023-09-19 | ||

| Enamine | EN300-1809404-0.5g |

2-(9H-fluoren-9-yl)ethanimidamide |

2229150-17-6 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1809404-2.5g |

2-(9H-fluoren-9-yl)ethanimidamide |

2229150-17-6 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1809404-10.0g |

2-(9H-fluoren-9-yl)ethanimidamide |

2229150-17-6 | 10g |

$4236.0 | 2023-06-02 |

2-(9H-fluoren-9-yl)ethanimidamide 関連文献

-

1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

2229150-17-6 (2-(9H-fluoren-9-yl)ethanimidamide) 関連製品

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 42464-96-0(NNMTi)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬